Product packaging for 3-[Imino(phenyl)methyl]phenol(Cat. No.:CAS No. 646068-59-9)

3-[Imino(phenyl)methyl]phenol

Cat. No.: B12590220
CAS No.: 646068-59-9
M. Wt: 197.23 g/mol
InChI Key: MTBSWWFUPDLQGN-UHFFFAOYSA-N
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Description

3-[Imino(phenyl)methyl]phenol is an organic compound with the molecular formula C14H15NO . As a member of the Schiff base family (azomethines or imines), this compound features an imino group, which is a versatile ligand for coordinating with various transition metal ions, such as Cu(II), Co(II), and Rh(III), to form organometallic complexes . These complexes are of significant research interest due to their diverse structural geometries and potential biological activities . Schiff bases are crucial intermediates in the production of pharmaceuticals and are investigated for a range of properties, including antifungal, antibacterial, and antiproliferative activities . The research value of this compound lies in its application as a precursor for synthesizing novel coordination compounds, which can be characterized using techniques like IR and UV-Vis spectroscopy, magnetic susceptibility, and conductivity measurements . Furthermore, related imino phenol compounds can exhibit photochromism and exist in phenol-imine or keto-amine tautomeric forms, making them subjects of study in materials science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B12590220 3-[Imino(phenyl)methyl]phenol CAS No. 646068-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646068-59-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-(benzenecarboximidoyl)phenol

InChI

InChI=1S/C13H11NO/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,14-15H

InChI Key

MTBSWWFUPDLQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Imino Phenyl Methyl Phenol and Its Derivatives

Conventional Synthetic Routes to 3-[Imino(phenyl)methyl]phenol: A Retrospective Analysis of Methodological Developments

The most conventional and widely established method for synthesizing this compound and related Schiff bases is the direct condensation reaction between a primary amine and a carbonyl compound. In the case of the title compound, this involves the reaction of 3-aminophenol with benzaldehyde (B42025).

Typically, the synthesis is carried out by mixing equimolar amounts of the respective aldehyde and amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for several hours to facilitate the formation of the imine (C=N) bond through the elimination of a water molecule. In many instances, a catalytic amount of acid (e.g., acetic acid) is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the amine.

A general representation of this reaction is as follows:

3-Aminophenol + Benzaldehyde → this compound + H₂O

This fundamental approach has been extensively used for a variety of structurally similar iminophenol compounds. For instance, the Schiff base (E)-2-(((3-aminophenyl)imino)methyl)phenol is synthesized by the reaction of m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio ekb.eg. Similarly, other studies report the condensation of substituted salicylaldehydes with various aliphatic and aromatic amines to form a range of Schiff base ligands mdpi.com. The simplicity of the procedure, the ready availability of starting materials, and generally good yields make this conventional route a staple in synthetic organic chemistry.

ReactantsProductConditionsReference
m-Phenylenediamine, 2-Hydroxybenzaldehyde(E)-2-(((3-aminophenyl)imino)methyl)phenol1:1 molar ratio ekb.eg
2-Hydroxybenzophenone, o-Phenylenediamine2-{(4-{[(2-Hydroxyphenyl)(phenyl)methylidene]amino}phenyl)iminomethyl}phenolEthanolic solution, stirred for 3h nih.gov
Salicylaldehyde (B1680747), p-Toluidine2-{(Z)-[(4-methylphenyl)imino]methyl}phenolDMF, reflux for 3h researchgate.net

Novel and Green Chemistry Approaches in the Synthesis of this compound and Analogues

In line with the growing emphasis on sustainable chemical practices, recent research has focused on developing novel and green synthetic methodologies for Schiff bases like this compound. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency thepharmajournal.com.

Key developments in green synthesis for these compounds include:

Solvent-Free Synthesis: One of the most effective green strategies is the elimination of volatile organic solvents. The synthesis of the analogous compound 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol has been successfully achieved by simply mixing salicylaldehyde and p-toluidine without any solvent, yielding the crystalline product directly researchgate.net. This method is environmentally benign, economically attractive, and simplifies the work-up procedure researchgate.net.

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options like water or bioethanol thepharmajournal.comresearchgate.net. The synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been demonstrated in water, which offers unique reactivity and selectivity compared to conventional organic solvents researchgate.net.

Novel Catalysis: The use of heterogeneous, reusable catalysts is another hallmark of green chemistry. Biogenic Zinc Oxide (ZnO) nanoparticles have been employed as an efficient, low-cost, and eco-friendly catalyst for the synthesis of coumarin derivatives in aqueous media researchgate.net. These nanocatalysts offer advantages such as a large surface area and easy recyclability researchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by enabling rapid and uniform heating of the reaction mixture. This technique represents a more energy-efficient alternative to conventional reflux heating.

These green chemistry principles are transforming the synthesis of iminophenols, making the processes more sustainable without compromising efficiency thepharmajournal.com.

Green ApproachExample ReactionKey AdvantagesReference
Solvent-Free Salicylaldehyde + p-ToluidineNo hazardous solvents, simple work-up, high yield researchgate.net
Green Catalyst 4-Hydroxy coumarin + Aromatic aldehyde + Ethylamine (catalyzed by biogenic ZnO NPs)Eco-friendly, reusable catalyst, low toxicity researchgate.net
Green Solvents General use of water, ionic liquids, bioethanolReduced environmental pollution, potential for unique reactivity thepharmajournal.comresearchgate.net

Derivatization Strategies and Functionalization of this compound: Accessing Structural Diversity for Research

The functionalization of the this compound scaffold is crucial for tuning its chemical, physical, and coordination properties. Derivatization strategies allow for the creation of a large library of analogues, which is essential for systematic studies in areas like medicinal chemistry and materials science. Structural diversity can be accessed through several key strategies nih.gov.

Classical derivatization strategies often focus on the reactive sites of the molecule, primarily the phenolic hydroxyl group and the aromatic rings researchgate.netrsc.org:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This modification alters the electronic properties and coordination ability of the phenolate oxygen.

Electrophilic Aromatic Substitution: The phenol (B47542) and phenyl rings are susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. These reactions introduce new functional groups onto the aromatic backbone, influencing the steric and electronic environment of the ligand.

Modification of Starting Materials: A highly effective strategy for generating diversity is to use substituted precursors. By employing a range of substituted benzaldehydes or substituted 3-aminophenols, a vast number of derivatives can be synthesized using the standard condensation reaction.

More advanced methods are also being explored. For instance, gold-catalyzed reactions involving sulfilimines as nitrene precursors can generate α-imino gold carbene intermediates, providing a versatile platform for synthesizing diverse nitrogen-containing molecules nih.gov. These systematic modifications allow for precise control over the ligand's properties, enabling the design of molecules tailored for specific applications.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral, enantiomerically pure compounds is of paramount importance, particularly for applications in asymmetric catalysis and pharmacology. While this compound itself is achiral, chiral analogues can be prepared through stereoselective synthesis.

The primary strategies for inducing chirality involve:

Use of Chiral Starting Materials: Condensing a chiral aldehyde or a chiral amine will result in a chiral Schiff base product. This is a straightforward method, but it relies on the availability of enantiopure starting materials.

Asymmetric Catalysis: A more versatile approach is the use of a chiral catalyst to control the stereochemical outcome of a reaction. For reactions involving imines, chiral organocatalysts or metal complexes can create a chiral environment that favors the formation of one enantiomer over the other.

An example of a sophisticated stereoselective reaction is the (3 + 2) annulation of allenoates with 3-methyleneindolin-2-ones, catalyzed by a planar chiral phosphine-phenol catalyst researchgate.net. This reaction produces complex spirooxindoles with high levels of regio-, diastereo-, and enantioselectivity researchgate.net. Density functional theory (DFT) calculations have shown that hydrogen bonding between the phenolic OH group of the catalyst and a reactant is crucial for creating an effective reaction space that determines the stereochemical outcome researchgate.net. While this specific reaction does not produce a direct analogue of this compound, it demonstrates the power of chiral bifunctional catalysts in controlling stereoselectivity in reactions involving similar functional groups, a principle that can be applied to the synthesis of chiral iminophenols.

Synthesis of Metal Complexes and Coordination Polymers Utilizing this compound as a Ligand

Iminophenol compounds, including this compound, are excellent ligands for coordinating with a wide range of metal ions. The presence of both a phenolic oxygen and an imine nitrogen atom allows these molecules to act as effective chelating agents. Upon deprotonation, the phenolic oxygen becomes a hard donor, while the imine nitrogen acts as a borderline donor, enabling the ligand to bind to various transition metals, lanthanides, and main group elements.

The synthesis of metal complexes typically involves reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol or methanol. The resulting complexes can have diverse structures and geometries depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Discrete Metal Complexes: The ligand can function as a bidentate donor, coordinating through the phenolic oxygen and the azomethine nitrogen researchgate.net. This mode of coordination has been used to synthesize complexes with metals such as Co(II), Ni(II), and Cu(II), resulting in geometries that can be tetrahedral, square planar, or octahedral researchgate.netmdpi.com. In some cases, the ligand can be tridentate, as seen in the formation of octahedral complexes with La(III), Er(III), and Yb(III) ions ekb.eg.

Coordination Polymers: When the ligand possesses multiple coordination sites or is used with metal ions that favor bridging interactions, extended structures known as coordination polymers or metal-organic frameworks (MOFs) can be formed mdpi.comnih.gov. These materials are constructed from metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional networks. The synthesis of metal-polyphenol coordination polymers often relies on the coordination between the abundant phenol hydroxyl groups and various metal ions, a process that is frequently regulated by pH mdpi.com.

The study of these metal complexes is extensive, with characterization performed using techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, and X-ray crystallography to determine their structure and bonding ekb.egmdpi.comresearchgate.net.

Metal Ion(s)Ligand BehaviorResulting Geometry/StructureReference
Co(II), Ni(II), Cu(II)Bidentate (O, N donor)Octahedral (Co), Tetrahedral (Ni), Square Planar (Cu) researchgate.net
La(III), Er(III), Yb(III)TridentateOctahedral ekb.eg
Co(II), Ni(II), Cu(II), Zn(II)BidentateOctahedral mdpi.com
Fe(III)Bridging Ligand1D Coordination Polymer

Theoretical and Computational Investigations of 3 Imino Phenyl Methyl Phenol

Quantum Chemical Calculations of Electronic Structure and Bonding in 3-[Imino(phenyl)methyl]phenol

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and bonding nature of this compound. These calculations offer a molecular-level understanding that is often difficult to achieve through experimental methods alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular geometry and electronic properties of Schiff bases like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), can accurately predict the three-dimensional arrangement of atoms in the molecule.

Studies on analogous imine-phenol compounds reveal a common structural feature: the presence of a strong intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring, known as an S(6) ring motif. The geometry is typically not planar, with the phenol (B47542) and phenyl rings exhibiting a significant dihedral angle relative to each other. For instance, in a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol ring and the benzene (B151609) ring is 44.77 (3)°. DFT calculations have shown excellent agreement between theoretical and experimental bond lengths and angles for such molecules.

The electronic properties of this compound can also be thoroughly investigated using DFT. The distribution of electron density, for example, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. Typically, the region around the phenolic oxygen atom exhibits the most negative potential, indicating a propensity for electrophilic attack, while the hydrogen atoms of the phenyl rings often show positive potential.

Table 1: Selected Calculated Geometrical Parameters for a Representative Imino-Phenol Compound

ParameterCalculated Value (DFT/B3LYP/6-311G(d,p))Experimental Value
C=N bond length1.290 Å1.283 (8) Å
C—O bond length1.342 Å1.357 (8) Å
O—H⋯N hydrogen bond distance--
Dihedral angle (Phenol-Phenyl)-44.77 (3)°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, with a larger gap indicating lower reactivity and higher stability.

For Schiff bases, the HOMO is often localized on the phenol ring, while the LUMO can be distributed over the imine group and the phenyl ring. This distribution dictates the sites of electrophilic and nucleophilic attack. DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution. The HOMO-LUMO gap for Schiff bases typically falls in the range of 3.5 to 4.1 eV.

From the HOMO and LUMO energies, several chemical reactivity parameters can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated FMO Energies and Chemical Reactivity Parameters for a Representative Schiff Base

ParameterValue (eV)
EHOMO-6.270
ELUMO-2.201
Energy Gap (ΔE)4.069
Ionization Potential (IP)6.270
Electron Affinity (EA)2.201
Electronegativity (χ)4.236
Chemical Hardness (η)2.035

Note: Data is for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol.

Conformational Analysis and Tautomerism in this compound: A Computational Perspective

The flexibility of the this compound molecule allows for the existence of different conformers, which can be investigated computationally. Conformational analysis helps to identify the most stable three-dimensional arrangement of the molecule by calculating the relative energies of various possible structures. The rotation around the C-N and C-C single bonds gives rise to different spatial orientations of the phenyl and phenol rings.

A significant aspect of the chemistry of imino-phenols is the potential for tautomerism. This compound can exist in two tautomeric forms: the enol-imine form (O-H) and the keto-enamine form (N-H). The enol-imine form, with the hydrogen on the oxygen atom, is generally found to be more stable due to the formation of the strong intramolecular O—H⋯N hydrogen bond. Computational studies can quantify the energy difference between these tautomers, providing insight into their relative populations at equilibrium. The transition state for the tautomerization process can also be located and its energy calculated, revealing the activation barrier for the interconversion. The preference for the enol-imine tautomer is a common feature in related Schiff base compounds.

Molecular Dynamics Simulations for Understanding Reactivity and Interactions of this compound

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules or in different environments over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and intermolecular interactions.

In the context of reactivity, MD simulations can be used to explore the accessibility of reactive sites and the dynamics of solvent molecules around the solute. For instance, simulations in aqueous solution can reveal the structure of water molecules around the polar groups of this compound and how these interactions might influence its reactivity. Furthermore, MD simulations are invaluable for studying the interactions of this molecule with biological macromolecules, such as proteins or DNA, by predicting binding modes and estimating binding affinities. The information gleaned from MD simulations can be crucial for understanding the mechanisms of action in potential biological applications.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting the spectroscopic signatures of molecules like this compound. These predictions are essential for interpreting experimental spectra and confirming the structure of the synthesized compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule, such as the C=N stretching, O-H stretching, and aromatic C-H bending vibrations.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of the absorption bands observed in the experimental UV-Vis spectrum to specific electronic transitions, often of π→π* or n→π* character.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the molecule.

Table 3: Predicted Spectroscopic Data for a Representative Imino-Phenol Compound

Spectroscopic TechniquePredicted Value
IR: C=N stretch~1630 cm-1
UV-Vis: λmax~350 nm
1H NMR: Phenolic OH>10 ppm

Note: These are typical predicted values for similar Schiff base compounds and may vary for this compound.

Computational Design of Novel this compound-Based Molecular Systems

The insights gained from the theoretical and computational investigations of this compound can be leveraged for the rational design of novel molecular systems with desired properties. By systematically modifying the structure of the parent molecule in silico, it is possible to tune its electronic, optical, and chemical properties.

For example, the introduction of electron-donating or electron-withdrawing substituents at different positions on the phenyl or phenol rings can significantly alter the HOMO and LUMO energy levels. This, in turn, can be used to modulate the molecule's reactivity, color (by changing the HOMO-LUMO gap), and nonlinear optical (NLO) properties. Computational screening of a library of virtual derivatives can efficiently identify promising candidates for synthesis and experimental validation. This approach accelerates the discovery of new materials for applications in areas such as organic electronics, sensors, and catalysis.

Mechanistic Studies of Reactivity and Transformation Pathways Involving 3 Imino Phenyl Methyl Phenol

Reaction Kinetics and Thermodynamics of 3-[Imino(phenyl)methyl]phenol Transformations

The kinetics and thermodynamics of transformations involving this compound are central to understanding its stability and reactivity. The most fundamental transformation is the reversible hydrolysis of the imine bond, which reverts the compound to 3-hydroxybenzaldehyde (B18108) and aniline (B41778).

Reaction Kinetics: The formation and hydrolysis of Schiff bases are typically subject to acid or base catalysis. The reaction mechanism involves a two-step process: a rapid, reversible nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by a slower, rate-determining dehydration step to form the imine. The rate of this dehydration step is highly pH-dependent. In acidic conditions, protonation of the carbinolamine's hydroxyl group facilitates the elimination of water. However, at very low pH, the amine nucleophile becomes protonated and non-nucleophilic, which slows down the initial addition step. Consequently, the maximum rate of imine formation is often observed at a weakly acidic pH (around 4-5).

Kinetic studies on the formation of Schiff bases from various anilines and aldehydes have shown that the reaction generally follows second-order kinetics, being first order with respect to both the amine and the aldehyde. For instance, the kinetic study of the formation of N-Cinnemylidene aniline in ethanol (B145695) showed a second-order reaction. elixirpublishers.com Rate constants for the hydrolysis of Schiff bases derived from substituted benzaldehydes also show a strong dependence on pH. chempedia.info

Thermodynamics: The formation of this compound is a reversible equilibrium reaction. The position of the equilibrium is influenced by factors such as the structure of the reactants, solvent, and temperature. The introduction of a phenoxide anion substituent into the aromatic ring of benzaldehyde (B42025) has been shown to lead to a substantial increase in the pK(_a) of the corresponding iminium ion, which reflects a significant thermodynamic stabilization. chimia.ch For example, the pK(_a) increases from 6.3 for the iminium ion of benzaldehyde to 10.2 for that of p-hydroxybenzaldehyde. chimia.ch

TransformationParameterValue/ObservationCompound/SystemReference
Imine FormationReaction OrderSecond-order overall (First-order in amine and aldehyde)N-Cinnemylidene aniline elixirpublishers.com
Imine HydrolysisRate DependenceHighly pH-dependentSchiff bases from substituted benzaldehydes chempedia.info
Iminium Ion AciditypKa10.2Iminium ion of p-hydroxybenzaldehyde and glycine chimia.ch
Imine Formation EquilibriumEquilibrium Constant (K)Generally higher for hydroxy-substituted anilines compared to anilineSchiff bases of pyridoxal (B1214274) 5'-phosphate researchgate.net

Elucidation of Reaction Mechanisms Involving the Imino Group of this compound

The imino group (C=N), also known as an azomethine group, is the defining functional group of a Schiff base and is the primary site of many of its characteristic reactions. Its reactivity stems from the polarization of the C=N double bond and the presence of a lone pair of electrons on the nitrogen atom.

The mechanism of imine formation is a well-established process involving two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3-hydroxybenzaldehyde). This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration: The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a C=N double bond, yielding the imine and water. researchgate.netmdpi.com

The reverse of this process is the hydrolysis of the imine, which is also typically acid-catalyzed. The mechanism proceeds via protonation of the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads back to the carbinolamine intermediate, which then breaks down to the original aldehyde and amine. srce.hr

The C=N double bond of the imino group can undergo several other important reactions:

Reduction: The imine can be reduced to a secondary amine. This is commonly achieved using reducing agents like sodium borohydride (B1222165). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the imine carbon.

Cycloaddition Reactions: The imine can act as a component in cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to form heterocyclic structures like spiropyrrolidine-oxindoles. nih.gov The regioselectivity of these reactions can often be controlled by additives. nih.gov

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add across the C=N double bond to form new carbon-carbon bonds, yielding amines after workup.

Computational studies provide deeper insight into the electronic structure of the imino group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the reactivity and selectivity of the molecule. researchgate.net These calculations help in understanding the nucleophilic and electrophilic character of the atoms within the imino group.

Mechanistic Insights into Reactions at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group (-OH) on one of the aromatic rings imparts significant reactivity to this compound, distinct from that of the imino group. Its primary mechanistic role is as a proton donor (acid) and, upon deprotonation, as a powerful nucleophile.

Acidity and Nucleophilicity: The phenolic proton is weakly acidic and can be removed by a base to form a negatively charged phenoxide ion. This deprotonation is a key step in many reactions. The resulting phenoxide is a much stronger nucleophile than the neutral hydroxyl group due to the negative charge on the oxygen atom, which is delocalized into the aromatic ring.

Mechanisms for reactions at the hydroxyl group typically involve this initial deprotonation, followed by nucleophilic attack by the phenoxide ion:

Williamson Ether Synthesis: In the presence of a base, the phenoxide can react with an alkyl halide (e.g., methyl iodide) in an S(_N)2 reaction to form an ether. The phenoxide ion acts as the nucleophile, displacing the halide from the alkyl halide.

Esterification: The phenoxide can react with acylating agents like acid chlorides or anhydrides to form phenyl esters. This reaction is a nucleophilic acyl substitution, where the phenoxide attacks the electrophilic carbonyl carbon of the acylating agent.

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor. In related ortho-hydroxy Schiff bases, a strong intramolecular hydrogen bond often forms between the phenolic proton and the imine nitrogen. researchgate.net While this compound has a meta-substituted hydroxyl group, which prevents the formation of a simple six-membered intramolecular hydrogen-bonded ring, intermolecular hydrogen bonding with solvent molecules or other substrate molecules is highly probable. Such hydrogen bonding can influence the molecule's conformation, solubility, and the reactivity of both the hydroxyl and imino groups.

Oxidation: The phenolic group is susceptible to oxidation. Mechanistically, this can proceed via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) pathway to generate a phenoxyl radical. The stability of this radical and the operative mechanism are influenced by factors like the solvent and the nature of the oxidizing agent.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are crucial concepts in understanding the outcomes of reactions involving this compound, particularly when new chemical bonds and stereocenters are formed.

Regioselectivity refers to the preference for a reaction to occur at one specific position or region of a molecule over other possible positions. acs.org For this compound, regioselectivity would be a key consideration in reactions such as:

[3+2] Cycloaddition: In the reaction of the imine group (acting as a dipolarophile or part of a dipole) with a 1,3-dipole, two different constitutional isomers (regioisomers) can potentially be formed. The preferential formation of one regioisomer over the other is determined by the electronic and steric properties of both the imine and the reacting dipole. Studies on the 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated ketones have shown that regioselectivity can be controlled and even reversed by the use of additives like water or specific acids. nih.gov

Electrophilic Aromatic Substitution: Although not a reaction directly at the imino or hydroxyl group, if the molecule were to undergo electrophilic substitution on its phenolic ring, the hydroxyl group would act as a strong ortho-, para-director. The imino(phenyl)methyl substituent's directing effect would also influence the final position of the incoming electrophile.

Stereoselectivity is the preferential formation of one stereoisomer over another. chempedia.info This is particularly relevant in reactions that create a new chiral center.

Reduction of the Imino Group: The reduction of the C=N double bond in this compound to a C-N single bond (forming 3-[(phenylamino)methyl]phenol) converts the prochiral imine carbon into a stereocenter.

If a non-chiral reducing agent like sodium borohydride is used, a racemic mixture (equal amounts of both enantiomers) will be formed.

However, a stereoselective reduction can be achieved by using a chiral reducing agent or a chiral catalyst. The mechanism involves the formation of diastereomeric transition states, one of which is lower in energy, leading to the preferential formation of one enantiomer. Chiral Schiff bases themselves are widely used as ligands in metal-catalyzed asymmetric synthesis to control the stereochemical outcome of reactions. chimia.ch

Nucleophilic Addition to the Imino Group: Similar to reduction, the addition of a nucleophile (e.g., from an organometallic reagent) to the imine carbon creates a new stereocenter. The stereoselectivity of this addition can be controlled if the nucleophile, the substrate, or the catalyst is chiral. High diastereoselectivity has been achieved in the addition of nucleophiles to imines derived from chiral aldehydes. google.com

Reaction TypeSelectivityMechanistic ConsiderationPotential Outcome for this compound
[3+2] CycloadditionRegioselectiveControlled by frontier molecular orbital interactions (HOMO-LUMO) and steric effects. Can be influenced by additives.Preferential formation of one constitutional isomer of the resulting heterocyclic product.
Reduction of ImineStereoselectiveUse of chiral reducing agents or catalysts leads to diastereomeric transition states of different energies.Formation of an excess of one enantiomer of the resulting secondary amine.
Nucleophilic AdditionStereoselectiveFacial selectivity (Re vs. Si face attack) on the imine carbon, controlled by chiral reagents, catalysts, or auxiliaries.Enantiomerically enriched amine product with a new C-C bond.

Photochemical and Electrochemical Reactivity of this compound: Mechanistic Investigations

The presence of conjugated π-systems and electroactive functional groups in this compound makes it susceptible to photochemical and electrochemical transformations.

Photochemical Reactivity: Many hydroxy-substituted Schiff bases, particularly ortho-hydroxy derivatives, are known to be photochromic. This phenomenon involves a reversible transformation between two forms with different absorption spectra upon exposure to light. The generally accepted mechanism for many salicylideneanilines (ortho-hydroxy isomers) involves an excited-state intramolecular proton transfer (ESIPT) from the phenolic oxygen to the imine nitrogen. This generates a transient keto-amine tautomer, which can then undergo cis-trans isomerization. While the meta-position of the hydroxyl group in this compound prevents this direct intramolecular proton transfer via a six-membered ring, photochemical reactivity is still expected.

Possible photochemical pathways include:

E/Z (cis-trans) Isomerization: Upon absorption of UV light, the molecule is promoted to an excited state. Rotation around the C=N double bond can occur, leading to the formation of the Z-isomer from the more stable E-isomer. This process is often reversible, either thermally or by irradiation with light of a different wavelength.

Photodegradation: Prolonged irradiation, especially in the presence of oxygen, can lead to irreversible degradation of the molecule. The efficiency of a photochemical process is quantified by its quantum yield (Φ) , which is the number of specific events (e.g., molecules isomerized) divided by the number of photons absorbed. wikipedia.org Quantum yields for the formation of photoisomers in related Schiff bases can be influenced by substituents and the solvent environment. researchgate.net

Electrochemical Reactivity: Both the phenolic hydroxyl group and the imine group are electroactive and can undergo oxidation or reduction at an electrode surface. Cyclic voltammetry (CV) is a common technique used to investigate these processes.

Oxidation: The phenolic -OH group is typically easier to oxidize than the imine group or the unsubstituted benzene (B151609) ring. The mechanism involves the removal of an electron and a proton to form a phenoxyl radical. The potential at which this occurs is sensitive to the pH of the solution and the substituents on the aromatic ring. The imine group can also be oxidized, though often at higher potentials.

Reduction: The imino group is readily reduced electrochemically. The mechanism typically involves a two-electron, two-proton process to convert the C=N double bond into a C-N single bond, forming the corresponding secondary amine. This process is also pH-dependent.

Computational studies can complement experimental electrochemical data by calculating ionization potentials and electron affinities, which correlate with oxidation and reduction potentials, respectively. rsc.org Studies on hydroxy-N-benzylideneanilines have shown that the substitution of a hydroxyl group affects the electrochemical behavior, with the appearance of distinct reduction peaks in cyclic voltammograms. nih.gov The interaction of such Schiff bases with metal ions can also alter their electrochemical properties, suggesting a metal-to-ligand charge transfer (MLCT) mechanism upon complexation. rsc.org

Catalytic Applications and Ligand Design Principles Involving 3 Imino Phenyl Methyl Phenol

3-[Imino(phenyl)methyl]phenol as a Ligand in Transition Metal Catalysis: Design Principles and Coordination Chemistry

This compound is a Schiff base that serves as an effective ligand in transition metal catalysis. Its utility stems from the presence of two key functional groups: the imine nitrogen and the phenolic oxygen. These atoms act as electron donors, allowing the molecule to coordinate with a variety of transition metal centers.

Design Principles: The design of catalysts based on this ligand relies on the bidentate N,O-coordination motif. The ligand chelates to a metal ion, forming a stable six-membered ring, which enhances the stability of the resulting complex. The electronic and steric properties of the catalyst can be fine-tuned by modifying the phenyl rings on the imine and phenol (B47542) components. For instance, introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing its catalytic activity.

Coordination Chemistry: As a bidentate ligand, this compound coordinates to metal ions through the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group. This coordination has been observed with various transition metals, including cobalt(II), nickel(II), and copper(II). nih.govresearchgate.net The resulting metal complexes often adopt geometries such as square planar or distorted octahedral, depending on the metal ion and the presence of other coordinating ligands. nih.gov The coordination is typically confirmed by spectroscopic methods, where a shift in the characteristic vibrational frequencies of the C=N and C-O bonds is observed upon complexation.

Metal IonTypical Coordination GeometryReference
Cobalt(II)Distorted Octahedral nih.gov
Nickel(II)Square Planar nih.gov
Copper(II)Square Planar nih.gov
Rhodium(III)Octahedral researchgate.netbiomedpharmajournal.org

Chiral this compound Derivatives in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a significant goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral derivatives of this compound can be employed as ligands to create catalysts for enantioselective transformations.

Chirality can be introduced into the ligand scaffold in several ways:

Using a chiral amine or aldehyde during the Schiff base condensation reaction.

Attaching chiral auxiliaries to the phenyl rings.

Creating atropisomers by introducing bulky substituents that restrict the rotation around a single bond.

Once a chiral ligand is synthesized, it can be complexed with a transition metal. The resulting chiral catalyst creates a chiral environment around the metal's active site. This chiral pocket influences the binding of the substrate, favoring the formation of one enantiomer of the product over the other. Such catalysts have been applied in various asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. The design of these ligands often draws inspiration from well-established chiral scaffolds like BINOL. nih.govnih.gov

Organocatalytic Roles of this compound and Its Derivatives

Beyond its role as a ligand in metal catalysis, this compound and its derivatives can also function as organocatalysts. This catalytic activity arises from the intrinsic properties of the imine and phenol functional groups.

The imine nitrogen can act as a Brønsted base or a hydrogen bond acceptor, while the phenolic hydroxyl group can serve as a Brønsted acid or a hydrogen bond donor. This dual functionality allows the molecule to activate substrates through hydrogen bonding or acid/base catalysis.

Furthermore, the imine group can be protonated to form an iminium ion. This iminium ion can activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack in reactions like the Michael addition. This activation strategy is a cornerstone of many organocatalytic transformations. The principle is similar to the activation of amino acids by chiral aldehydes through the formation of Schiff base intermediates. nih.gov

Heterogenized Catalysts Incorporating this compound Moieties

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both homogeneous and heterogeneous catalysis. ens-lyon.frresearchgate.net

Catalysts based on this compound can be heterogenized using several strategies:

Covalent Grafting: The ligand can be chemically modified with a linker group (e.g., a silane) that can be covalently attached to the surface of a solid support like silica, alumina, or a polymer resin.

Coordination to a Support: The ligand can be functionalized with groups like carboxylic or phosphonic acids, which can then coordinate to a metal-organic framework (MOF) or a metal oxide support. ens-lyon.fr

Physical Encapsulation: The metal complex can be physically entrapped within the pores of a mesoporous material, such as zeolites or mesoporous silica.

These heterogenized catalysts are easily separable from the reaction products by simple filtration, enabling their reuse and reducing catalyst leaching into the product stream. ens-lyon.frresearchgate.net

Spectroscopic and Computational Approaches to Elucidate Catalytic Mechanisms of this compound-Based Systems

A deep understanding of the catalytic mechanism is crucial for the rational design and optimization of catalysts. A combination of spectroscopic and computational techniques is employed to study the mechanisms of reactions catalyzed by this compound-based systems.

Spectroscopic Approaches:

FT-IR and Raman Spectroscopy: These techniques are used to monitor the coordination of the ligand to the metal center and the interaction of the catalyst with substrates by observing shifts in vibrational frequencies.

NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for characterizing the structure of the ligand and its complexes in solution. In-situ NMR studies can provide insights into the reaction pathway by identifying intermediates.

UV-Visible Spectroscopy: This method is used to study the electronic properties of the metal complexes and to monitor reaction kinetics.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of the catalyst, including bond lengths, bond angles, and coordination geometry. nih.govresearchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating catalytic mechanisms. nih.gov They can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of different species along the reaction pathway to determine the reaction mechanism and the rate-determining step.

Analyze the electronic structure of the catalyst to understand its reactivity.

Molecular Dynamics (MD): MD simulations can provide insights into the dynamic behavior of the catalyst and its interaction with the solvent and substrates.

These combined approaches provide a comprehensive picture of the catalytic cycle, enabling researchers to design more efficient and selective catalysts. bris.ac.uknih.gov

TechniqueInformation ObtainedReference
FT-IR SpectroscopyConfirmation of ligand coordination, monitoring substrate interaction nih.gov
NMR SpectroscopyStructural characterization in solution, identification of intermediates mdpi.com
X-ray CrystallographyPrecise solid-state structure, bond lengths and angles nih.govresearchgate.net
Density Functional Theory (DFT)Reaction pathways, transition state structures, activation energies nih.gov

Explorations of 3 Imino Phenyl Methyl Phenol in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Polymers Incorporating 3-[Imino(phenyl)methyl]phenol Units

The incorporation of the this compound moiety into polymer structures, creating poly(azomethine)s or poly(Schiff base)s, imparts valuable thermal, optical, and electronic properties. These polymers are typically synthesized through polycondensation reactions between difunctional aldehydes and amines or through the oxidative polymerization of monomers containing the pre-formed imino-phenol unit.

Research into polymers containing similar Schiff base structures has demonstrated their potential. For instance, poly(azomethine)s are known for their high thermal stability and semiconducting properties. The synthesis often involves the reaction of aromatic diamines with aromatic dicarbonyl compounds. A significant challenge with high molecular weight poly(azomethine)s is their limited solubility in common organic solvents, which can complicate processing.

One synthetic approach involves the oxidative coupling polymerization of phenoxy-imine type monomers in an aqueous alkaline medium. For example, a polymer structurally related to a poly(this compound), specifically a trihydroxy-substituted poly(phenoxy-imine), was successfully synthesized using sodium hypochlorite as an oxidant. The resulting polymer backbone consists of oxyphenylene linkages. Such polymers have shown good solubility in solvents like THF, DMSO, and DMF and exhibit notable thermal stability.

The properties of these functional polymers can be tuned by modifying the chemical structure of the repeating unit. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows for post-polymerization modification or coordination with metal ions, leading to materials with applications in catalysis and infrared stealth technology. The coordination with different metal ions can alter the polymer's energy band gap and electrical conductivity.

Table 1: Properties of Functional Polymers Based on Imino-Phenol Structures

Polymer TypeSynthesis MethodKey PropertiesPotential Applications
Poly(azomethine)PolycondensationHigh thermal stability, semiconducting, often limited solubility.High-performance plastics, electronics.
Poly(phenoxy-imine)Oxidative CouplingSoluble in polar organic solvents (THF, DMSO), good thermal stability.Semiconductors, heterostructure devices.
Metal-Coordinated Schiff Base PolymerSolution Polycondensation followed by metal coordinationTunable band gap, enhanced electrical conductivity, infrared emissivity.Infrared stealth coatings, catalysts.

This compound in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The structural characteristics of this compound make it an intriguing candidate for use as a linker molecule in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In Metal-Organic Frameworks (MOFs): MOFs are built from metal ions or clusters connected by organic ligands. encyclopedia.pub To serve as a linker, the this compound molecule would require additional functional groups capable of coordinating to the metal centers, such as carboxylates or pyridyl groups. The existing phenol (B47542) and imine groups can also participate in coordination, acting as binding sites for the metal nodes. encyclopedia.pub The directionality and rigidity of the ligand are crucial for forming a stable, porous framework. The incorporation of amine-functionalized ligands into MOFs has been shown to create effective binding sites for guest molecules and enhance sensing capabilities for metal ions like Cu(II).

In Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds. The imine linkage (-C=N-) is one of the most common and robust bonds used to form COFs, typically through the condensation of aldehyde and amine monomers. tcichemicals.comtcichemicals.com A bifunctional or trifunctional derivative of this compound could serve as a monomer in COF synthesis. For example, a diamino- or dialdehyde-substituted version of the molecule could be polymerized to form a stable, crystalline, and porous imine-linked COF. rsc.orgscilit.com These frameworks are noted for their high thermal stability, permanent porosity, and large surface areas. scilit.com The inherent functionality of the imino-phenol unit within the COF pores could be exploited for applications in gas adsorption, catalysis, and chemical sensing. rsc.orgnih.gov

Self-Assembly Processes Involving this compound for Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, organized structures from molecular components. nih.gov this compound possesses all the necessary features to participate in self-assembly processes, leading to the formation of higher-order supramolecular architectures.

The key interactions driving the self-assembly of this molecule are:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, while the imine nitrogen atom is a hydrogen bond acceptor. This can lead to the formation of a strong intramolecular O-H···N hydrogen bond, which planarizes the molecule. nih.gov Furthermore, the phenol group can engage in intermolecular hydrogen bonding with other molecules or with suitable solvents, creating chains, sheets, or 3D networks. nih.govresearchgate.net Phenols are known to form stronger hydrogen bonds than aliphatic alcohols due to the electron-withdrawing nature of the phenyl ring, which increases the polarity of the O-H bond. quora.comvedantu.com

π-π Stacking: The presence of two aromatic rings (one from the phenol and one from the phenyl-imine side) facilitates π-π stacking interactions. These forces cause the molecules to arrange in face-to-face or offset stacks, contributing to the stability and order of the resulting assembly. nih.gov

These non-covalent forces can guide the molecules to organize into well-defined structures like nanofibers, rods, or liquid crystalline phases. For example, a Schiff base derived from m-hydroxybenzaldehyde and p-aminobenzoic acid was shown to self-assemble into rod-like particles with an average length of 1.5 µm. asianpubs.org The specific morphology of the resulting supramolecular structure is influenced by factors such as solvent polarity, temperature, and subtle changes in the molecular structure.

Development of Chemosensors and Probes Utilizing this compound

Schiff base compounds containing a phenol group are widely explored as chemosensors for detecting specific ions or molecules. The imine nitrogen and phenolic oxygen atoms form an excellent chelation site for metal ions. mdpi.com Upon binding a target analyte, the electronic properties of the molecule are altered, leading to a measurable change in its optical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing). mdpi.com

Imino-phenol derivatives have been successfully employed as fluorescent "turn-on" probes for metal ions like Al³⁺. researchgate.netnih.gov In a typical mechanism, the free ligand exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or efficient non-radiative decay. Upon coordination with a metal ion, these quenching pathways are inhibited, leading to a significant enhancement of fluorescence intensity. researchgate.net

The selectivity of the sensor can be tuned by modifying the structure of the Schiff base. For instance, attaching different fluorophores or altering the substituents on the aromatic rings can change the binding affinity and response towards different metal ions. Probes based on this scaffold have demonstrated high sensitivity, with detection limits reaching micromolar or even nanomolar concentrations. nih.gov

Table 2: Characteristics of Imino-Phenol Based Chemosensors

Probe StructureTarget AnalyteSensing MechanismObserved ResponseDetection Limit
Aminomethylpyrene-based imino-phenolAl³⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence "turn-on"Not specified researchgate.net
5-Methyl salicylaldehyde-based Schiff baseAl³⁺Inhibition of PET/ESIPTFluorescence "turn-on"~0.28 µM nih.gov
Thiophenylimino-based Schiff baseCr³⁺, Fe²⁺, Fe³⁺, Hg²⁺Ligand-to-Metal Charge-Transfer (LMCT)Color change (Red shift in UV-Vis)Not specified mdpi.com

Integration of this compound into Hybrid Materials for Specialized Research Applications

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer synergistic properties that are not available from the individual constituents. The this compound unit can be integrated into such materials to create functional composites for various applications.

One common approach is the functionalization of inorganic substrates, such as silica gel or nanoparticles, with the Schiff base molecule. This is typically achieved by first modifying the substrate with an appropriate linker molecule (e.g., an aminosilane) and then reacting it with the aldehyde or amine precursor of the Schiff base.

Silica-Based Hybrids: Schiff base-functionalized silica gel has been developed as a highly effective adsorbent for the preconcentration and detection of trace metal ions, such as Cu²⁺, from environmental samples. nih.gov The strong coordination between the imino-phenol units on the silica surface and the metal ions allows for selective extraction even from complex matrices. nih.gov

Nanoparticle Composites: Imino-phenol derivatives or their metal complexes can be immobilized on the surface of nanoparticles (e.g., silica, magnetic Fe₃O₄) to create novel functional materials. nih.govresearchgate.net For example, a manganese(III)-Schiff base complex supported on silica-coated magnetic nanoparticles has been shown to act as a robust and recoverable nanocatalyst for oxidation reactions. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction mixture, while the silica shell provides a stable support for the active organic complex. These hybrid materials combine the catalytic activity of the Schiff base complex with the high surface area and separability of the nanoparticles.

The integration of these organic units into inorganic frameworks opens up possibilities for creating materials with tailored properties for catalysis, sensing, and environmental remediation.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 3 Imino Phenyl Methyl Phenol Systems

Application of Advanced NMR Techniques for Structural and Dynamic Characterization of 3-[Imino(phenyl)methyl]phenol

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and dynamic characterization of this compound in solution. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, more sophisticated techniques are required to resolve complex structural features. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between protons and carbons. For this compound, these experiments would confirm the imine linkage and the substitution pattern on the phenolic and phenyl rings. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY and ROESY, can provide through-space correlations, offering insights into the molecule's preferred conformation and steric relationships between different parts of the molecule.

In the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be a powerful technique for characterizing the compound, especially in cases of polymorphism or to study intermolecular interactions in the crystalline form. researchgate.net Detailed 2D solid-state NMR measurements, such as ¹H-¹³C HETCOR, can further elucidate the structure and potential tautomeric forms present in the solid state. researchgate.net

Table 1: Advanced NMR Techniques and Their Applications to this compound

TechniqueInformation ObtainedRelevance to this compound
COSY ¹H-¹H correlations through bondsEstablishes proton connectivity within the phenyl and phenol (B47542) rings.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationsConfirms the imine (C=N) linkage and connectivity between the rings.
NOESY/ROESY Through-space ¹H-¹H correlationsDetermines the spatial arrangement and preferred conformation of the molecule.
¹³C CP-MAS High-resolution solid-state ¹³C spectraCharacterizes the compound in its solid form, identifying potential polymorphs.

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis in this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a sensitive probe into the functional groups and intermolecular interactions within this compound systems. researchgate.netnih.gov

FTIR spectroscopy is particularly useful for identifying characteristic vibrational modes. For this compound, key absorptions would include the O-H stretching of the phenolic group, the C=N stretching of the imine group, and various C-H and C=C stretching and bending modes of the aromatic rings. The position and shape of the O-H stretching band can provide significant information about hydrogen bonding interactions, both intramolecular and intermolecular.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=N stretching vibration and the breathing modes of the aromatic rings are often strong in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes and to predict the spectra of different conformers or aggregated states. nih.gov

Table 2: Key Vibrational Modes of this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
Phenolic -OHO-H stretch3200-3600FTIR
Imine C=NC=N stretch1620-1690FTIR, Raman
Aromatic RingsC=C stretch1450-1600FTIR, Raman
Aromatic RingsC-H stretch3000-3100FTIR, Raman

Mass Spectrometry (HRMS, MS/MS) in the Identification of Reaction Intermediates and Products of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its reaction intermediates and products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. For this compound, key fragmentations would likely involve cleavage of the imine bond and fragmentation of the aromatic rings. This information is invaluable for structural confirmation and for identifying unknown products in a reaction mixture. Liquid chromatography coupled to mass spectrometry (LC-MS) is a particularly powerful combination for separating complex mixtures and identifying individual components. ub.edu

Table 3: Expected Mass Spectrometry Data for this compound

AnalysisInformation ProvidedApplication
HRMS Exact mass and elemental compositionConfirms the molecular formula of the synthesized compound.
MS/MS Fragmentation patternProvides structural information and aids in the identification of reaction byproducts.
LC-MS Separation and identification of mixture componentsMonitors reaction progress and identifies intermediates and products.

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structures of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. wikipedia.org Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. nih.gov

These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor, leading to the formation of supramolecular assemblies. nih.gov In a related compound, 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, O—H⋯N hydrogen bonds were observed to form layers in the crystal packing. nih.gov

Electron diffraction can be a valuable alternative when suitable single crystals for X-ray diffraction cannot be obtained. This technique can provide structural information from smaller crystals or even from polycrystalline powders.

Table 4: Crystallographic Data for a Related Iminophenol Compound

ParameterValueReference
Compound3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c nih.gov
Key InteractionsO—H⋯N and C—H⋯O hydrogen bonds, C—H⋯π interactions nih.gov

Advanced Spectroscopic Techniques for Investigating Excited State Dynamics and Photophysics of this compound

Advanced spectroscopic techniques are employed to investigate the behavior of this compound upon absorption of light, providing insights into its excited-state dynamics and photophysical properties. Techniques like ultrafast transient absorption spectroscopy can monitor the evolution of the molecule from its initial excited state. rsc.org

Upon photoexcitation, this compound may undergo various photophysical and photochemical processes, including fluorescence, phosphorescence, intersystem crossing to a triplet state, and potentially photochemical reactions. rsc.orgnsf.gov The presence of the phenol group suggests the possibility of excited-state intramolecular proton transfer (ESIPT), a process that can significantly influence the photophysical properties. nsf.gov Time-resolved fluorescence spectroscopy can be used to measure the lifetime of the excited state and to probe the kinetics of any excited-state processes. The study of related phenol compounds has shown that H atom elimination can occur from a repulsive excited state. nih.gov

Electrochemical Characterization Techniques for Redox Properties and Reaction Kinetics

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of this compound. researchgate.net These methods can determine the potentials at which the molecule is oxidized or reduced and provide information about the stability of the resulting radical ions.

The phenolic hydroxyl group is susceptible to oxidation, and the imine group can also be electrochemically active. The redox potentials are influenced by the electronic nature of the substituents on the aromatic rings. By studying the electrochemical behavior, it is possible to gain insights into the molecule's electronic structure and its potential applications in areas such as electrocatalysis or as a redox-active ligand in metal complexes. The kinetics of electron transfer can also be investigated using these techniques. aalto.fi

Table 5: Electrochemical Techniques and Their Application

TechniqueInformation ObtainedRelevance to this compound
Cyclic Voltammetry (CV) Redox potentials, reversibility of redox processesDetermines the ease of oxidation and reduction of the molecule.
Differential Pulse Voltammetry (DPV) Higher sensitivity for determining redox potentialsProvides more accurate determination of redox potentials.

Future Research Trajectories and Interdisciplinary Opportunities for 3 Imino Phenyl Methyl Phenol

Emerging Synthetic Strategies for 3-[Imino(phenyl)methyl]phenol: Towards Sustainable and Efficient Protocols

While the synthesis of Schiff bases, including this compound, is often a straightforward condensation reaction, future research is geared towards the development of more sustainable and efficient protocols. These emerging strategies align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents nih.govnih.govresearchgate.net.

One promising approach involves the use of alternative energy sources, such as microwave and ultrasound irradiation, to accelerate reaction times and improve yields chemijournal.com. Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, are also being explored to reduce the environmental impact of the synthesis nih.govchemijournal.com. For instance, the synthesis of a related compound, 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate, has been achieved by refluxing the precursor aldehyde and aniline (B41778) in ethanol (B145695), a relatively green solvent researchgate.net.

Table 1: Comparison of Synthetic Methodologies for Schiff Bases

MethodologyAdvantagesDisadvantages
Conventional Refluxing Simple setup, well-established.Often requires long reaction times and organic solvents.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Requires specialized equipment.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved yields.May not be suitable for all reaction types.
Solvent-Free Synthesis Reduces solvent waste, can be more environmentally friendly.Reactant mobility can be an issue.
Catalytic Synthesis Increased reaction rates, potential for stereoselectivity, catalyst can often be recycled.Catalyst cost and potential for product contamination.

Next-Generation Catalytic Systems Based on this compound: Addressing Global Challenges

The structural motifs within this compound, particularly the imine and hydroxyl groups, make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes with this and related Schiff base ligands can lead to the development of next-generation catalytic systems with applications in a wide range of chemical transformations researchgate.netresearchgate.net. Research in this area is focused on designing catalysts that can address global challenges, such as the need for more efficient industrial processes and the development of new energy solutions.

Metal complexes incorporating imino-phenolate ligands have shown catalytic activity in various reactions, including oxidation and polymerization researchgate.netnih.gov. The electronic and steric properties of the this compound ligand can be fine-tuned through substitution on the phenolic and phenyl rings, allowing for the rational design of catalysts with specific activities and selectivities. For example, aminophenol-based ligands have been utilized in metal complexes for homogeneous catalysis, demonstrating the potential for these systems in small molecule activation and other important chemical processes derpharmachemica.com.

Future research will likely focus on the development of this compound-based catalysts for key industrial processes, such as cross-coupling reactions, hydrogen production, and carbon dioxide reduction derpharmachemica.comresearchgate.net. The immobilization of these catalytic complexes on solid supports is another area of interest, as it can facilitate catalyst recovery and reuse, further enhancing the sustainability of these systems.

Integration of this compound in Advanced Functional Materials for Cutting-Edge Research

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials. These materials have the potential for use in a variety of cutting-edge applications, from electronics to sensor technology.

The extended π-conjugation in the Schiff base structure suggests potential for applications in optoelectronics and nonlinear optics (NLO) researchgate.netdigitellinc.com. Computational studies on similar Schiff bases have indicated that these molecules can possess significant first and second-order hyperpolarizabilities, making them promising candidates for NLO materials researchgate.netdigitellinc.com. The ability to tune the electronic properties through chemical modification could lead to the development of organic semiconductors and components for organic light-emitting diodes (OLEDs).

Furthermore, the phenolic hydroxyl group provides a reactive handle for the incorporation of this compound into polymeric structures. Phenolic resins are a well-established class of thermosetting polymers known for their thermal stability and chemical resistance mgcub.ac.inwikipedia.org. By integrating the this compound moiety into phenolic resin backbones, it may be possible to create novel polymers with enhanced thermal properties and tailored functionalities researchgate.net.

The development of sensors for the detection of various analytes is another promising area of research. The imine nitrogen and phenolic oxygen atoms can act as binding sites for metal ions and other species, leading to changes in the optical or electrochemical properties of the molecule. This principle has been demonstrated in related imino-phenol compounds for the detection of iodide ions and other phenolic compounds nih.govresearchgate.netmdpi.com.

Table 2: Potential Applications of this compound in Functional Materials

Application AreaKey Properties
Optoelectronics Extended π-conjugation, tunable electronic properties.
Nonlinear Optics (NLO) High hyperpolarizability.
Polymer Science Reactive hydroxyl group for polymerization, potential for enhanced thermal stability.
Sensor Technology Metal ion binding sites, potential for colorimetric or fluorescent sensing.

Computational Chemistry’s Role in Accelerating Discovery and Understanding of this compound Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and it is poised to play a crucial role in accelerating the discovery and understanding of this compound chemistry. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the structure, properties, and reactivity of this molecule and its derivatives at the atomic level nih.govresearchgate.netresearchgate.net.

DFT calculations can be employed to predict the geometric and electronic structure of this compound, as well as its spectroscopic properties nih.gov. This information is crucial for interpreting experimental data and for understanding the fundamental nature of the molecule. Furthermore, computational methods can be used to investigate reaction mechanisms, helping to elucidate the pathways of both the synthesis of the compound and its subsequent chemical transformations nih.govchemrxiv.orgnih.govrsc.org.

In the context of materials science, computational screening can be used to predict the NLO properties of a wide range of this compound derivatives, allowing for the rational design of molecules with optimized performance researchgate.net. Similarly, in the development of catalytic systems, molecular modeling can be used to study the interaction of the ligand with different metal centers and to predict the catalytic activity of the resulting complexes.

Molecular docking studies can provide insights into the potential biological activity of this compound and its derivatives by simulating their interaction with biological targets such as enzymes and receptors researchgate.netekb.eg. This can guide the design of new compounds with potential therapeutic applications.

Interdisciplinary Research Synergies and Collaborative Directions for this compound Studies

The future of research on this compound will be heavily reliant on interdisciplinary collaboration. The diverse potential applications of this compound necessitate a synergistic approach that brings together expertise from various fields.

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists will be essential for the development of novel functional materials based on this compound. Chemists can design and synthesize new derivatives with tailored properties, while materials scientists can characterize these materials and explore their applications in areas such as electronics, photonics, and polymer composites.

Chemistry and Biology/Medicine: The potential biological activity of Schiff bases opens up opportunities for collaboration with biologists and medicinal chemists ekb.egnih.govnih.gov. Investigations into the antibacterial, antifungal, and anticancer properties of this compound and its metal complexes could lead to the development of new therapeutic agents.

Chemistry and Engineering: The development of practical applications for this compound-based materials, such as sensors and catalytic systems, will require collaboration with engineers. Chemical engineers can work on scaling up the synthesis of these compounds and designing efficient processes for their use in industrial applications. Electrical and materials engineers can contribute to the fabrication and testing of electronic and optical devices.

Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists will be crucial for advancing the field. Computational studies can guide experimental work by predicting promising candidate molecules and reaction conditions, while experimental results can validate and refine computational models.

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